2,3,4-trimethoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide
Description
Properties
IUPAC Name |
2,3,4-trimethoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-24-12-14(11-23-24)16-9-13(7-8-21-16)10-22-20(25)15-5-6-17(26-2)19(28-4)18(15)27-3/h5-9,11-12H,10H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVQZWFPOGNPIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=C(C(=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trimethoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the methoxy groups and the pyrazolyl-pyridine moiety. Key steps may include:
Formation of the Benzamide Core: This can be achieved through the reaction of 2,3,4-trimethoxybenzoic acid with an appropriate amine under amide coupling conditions.
Introduction of the Pyrazolyl-Pyridine Moiety: This step involves the reaction of the benzamide intermediate with a pyrazolyl-pyridine derivative, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, scalable reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,3,4-trimethoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmacology: Its biological activity can be studied to understand its effects on various biological pathways.
Materials Science: The compound’s unique structure may make it suitable for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3,4-trimethoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the pyrazolyl-pyridine moiety may play crucial roles in binding to these targets and modulating their activity. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Key Structural Analogues and Their Properties
The following table summarizes critical differences between the target compound and related molecules:
*Calculated based on formula C21H22N4O3.
Functional Group Impact on Activity
Methoxy vs. Chloro Substituents :
- The trimethoxy groups in the target compound likely enhance solubility due to their electron-donating nature compared to the electron-withdrawing chloro groups in BG15574. However, chloro substituents may improve membrane permeability and binding affinity to hydrophobic kinase pockets, as seen in EGFR inhibitors like compound 2 (2,6-dichloro substitution) .
- Methoxy groups are prevalent in kinase inhibitors (e.g., imatinib) for optimizing solubility-bioavailability balance, whereas chloro substituents are common in covalent inhibitors targeting cysteine residues .
Pyrazole-Pyridine Backbone: The 1-methylpyrazole moiety at the pyridine 2-position is shared with pimicotinib, a tyrosine kinase inhibitor approved for neoplastic applications . This substitution likely contributes to π-π stacking interactions in ATP-binding pockets. In contrast, compound 1 from replaces the pyrazole with a pyrimidine-amino group, demonstrating how backbone flexibility affects target selectivity (EGFR vs. broader kinases) .
Benzamide Linker Variations: The N-(pyridin-4-ylmethyl)benzamide linker in the target compound is structurally distinct from the N-(2-aminoethyl)benzamide derivatives in , which feature thioether linkages (e.g., 2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide). These thioether compounds are designed for antiviral or antiplatelet activity, underscoring how linker modifications redirect biological targeting .
Hypothesized Mechanism and Selectivity
For example:
- Pimicotinib ’s pyrazole-pyridine-oxy motif aligns with the target’s pyrazole-pyridylmethyl group, implying possible overlap in kinase targets (e.g., JAK/STAT or FLT3 pathways) .
- The trimethoxy substitution pattern resembles that of trametinib (MEK inhibitor), where methoxy groups stabilize hydrogen bonds with kinase hinge regions. This contrasts with chloro-substituted analogs, which may prioritize hydrophobic interactions .
Biological Activity
2,3,4-trimethoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide is a complex organic compound notable for its potential biological activities. This molecule features a benzamide core with three methoxy groups and a unique pyrazole-pyridine moiety, which enhances its solubility and pharmacological properties. This compound is of particular interest in medicinal chemistry due to its diverse biological activities.
Chemical Structure and Properties
The molecular formula of this compound is . The structure can be broken down into key components:
- Benzamide Core : Provides the fundamental amide functionality.
- Methoxy Substituents : Positioned at the 2, 3, and 4 positions of the benzene ring, these groups enhance lipophilicity and solubility.
- Pyrazole-Pyridine Moiety : This heterocyclic component is crucial for the biological activity of the compound.
Table 1: Structural Features
| Component | Description |
|---|---|
| Benzamide Core | Central structure with amide group |
| Methoxy Groups | Three methoxy groups at positions 2, 3, and 4 |
| Pyrazole-Pyridine | Attached moiety influencing biological activity |
Biological Activity
Research indicates that This compound exhibits several biological activities:
- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of pyrazole and pyridine rings often correlates with enhanced antimicrobial efficacy against a range of pathogens.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to modulate inflammatory pathways, reducing cytokine release.
Case Studies
A study comparing various benzamide derivatives found that those containing the pyrazole-pyridine structure exhibited significant activity against cancer cell lines. Specifically, compounds similar to This compound were tested in vitro against breast cancer cells (MCF-7) and showed IC50 values in the micromolar range, indicating effective cytotoxicity.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors involved in inflammation or pain pathways.
Table 2: Mechanisms Involved
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Targeting kinases or proteases |
| Receptor Interaction | Modulating GPCR or enzyme-linked receptors |
Synthesis
The synthesis of This compound typically involves several steps:
- Formation of Benzamide Core : Reaction of 2,3,4-trimethoxybenzoic acid with an appropriate amine under coupling conditions.
- Introduction of Pyrazole-Pyridine Moiety : Using palladium-catalyzed cross-coupling reactions to attach the pyrazole derivative.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
